molecular formula C8H6F3NO2 B13117006 1-(6-(Trifluoromethoxy)pyridin-2-yl)ethan-1-one

1-(6-(Trifluoromethoxy)pyridin-2-yl)ethan-1-one

Katalognummer: B13117006
Molekulargewicht: 205.13 g/mol
InChI-Schlüssel: ZVRKPGZIFVJFDX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(6-(Trifluoromethoxy)pyridin-2-yl)ethan-1-one is an organic compound with the molecular formula C8H6F3NO2 It is characterized by the presence of a trifluoromethoxy group attached to a pyridine ring, which is further connected to an ethanone moiety

Vorbereitungsmethoden

The synthesis of 1-(6-(Trifluoromethoxy)pyridin-2-yl)ethan-1-one can be achieved through several synthetic routes. One common method involves the copper-catalyzed oxidation of pyridin-2-yl-methanes to pyridin-2-yl-methanones using water as the oxygen source under mild conditions . This method is efficient and environmentally friendly, producing the desired product in moderate to good yields.

Industrial production methods for this compound may involve similar catalytic processes, with optimization for large-scale synthesis. The use of transition metal catalysts, such as copper, is crucial in facilitating the oxidation reactions required to form the ethanone moiety.

Analyse Chemischer Reaktionen

1-(6-(Trifluoromethoxy)pyridin-2-yl)ethan-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(6-(Trifluoromethoxy)pyridin-2-yl)ethan-1-one has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(6-(Trifluoromethoxy)pyridin-2-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property facilitates its binding to active sites on enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Vergleich Mit ähnlichen Verbindungen

1-(6-(Trifluoromethoxy)pyridin-2-yl)ethan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its trifluoromethoxy group, which imparts distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

Molekularformel

C8H6F3NO2

Molekulargewicht

205.13 g/mol

IUPAC-Name

1-[6-(trifluoromethoxy)pyridin-2-yl]ethanone

InChI

InChI=1S/C8H6F3NO2/c1-5(13)6-3-2-4-7(12-6)14-8(9,10)11/h2-4H,1H3

InChI-Schlüssel

ZVRKPGZIFVJFDX-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=NC(=CC=C1)OC(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.